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Abstract
DPC-333, also known as BMS-561392, is a potent and selective, orally bioavailable inhibitor of

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Developed

initially by DuPont Pharmaceuticals and later by Bristol-Myers Squibb, DPC-333 emerged as a

promising therapeutic agent for inflammatory disorders, particularly rheumatoid arthritis. This

document provides a comprehensive overview of the background, history, mechanism of

action, and key preclinical and clinical data associated with DPC-333. Detailed methodologies

for seminal experiments, quantitative data summaries, and visualizations of relevant biological

pathways and experimental workflows are presented to serve as a valuable resource for

researchers in the field of drug development.

Introduction and Background
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the

pathophysiology of numerous inflammatory diseases. The biological activity of TNF-α is tightly

regulated by its release from a membrane-bound precursor, pro-TNF-α. This cleavage is

primarily mediated by the metalloproteinase TACE. Inhibition of TACE represents a compelling

therapeutic strategy to modulate TNF-α activity and thereby ameliorate inflammatory

processes. DPC-333 was developed as a small molecule inhibitor designed to selectively target

TACE.
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History:

Early 2000s: DPC-333 was developed by DuPont Pharmaceuticals as a potential treatment

for inflammatory diseases.

Post-acquisition: Following the acquisition of DuPont Pharmaceuticals by Bristol-Myers

Squibb, the compound was further investigated under the designation BMS-561392.

Clinical Development: DPC-333 progressed to Phase II clinical trials for rheumatoid arthritis.

Mechanism of Action
DPC-333 is a potent and selective inhibitor of TACE (ADAM17).[1] TACE is a sheddase

responsible for the proteolytic processing of the extracellular domain of membrane-bound pro-

TNF-α, leading to the release of the soluble, biologically active 17 kDa TNF-α cytokine. By

inhibiting TACE, DPC-333 blocks this cleavage event, resulting in a significant reduction of

soluble TNF-α levels. This, in turn, mitigates the downstream inflammatory signaling cascades

mediated by TNF-α.

The selectivity of DPC-333 for TACE over other matrix metalloproteinases (MMPs) is a key

feature, potentially reducing the risk of off-target effects associated with broader-spectrum

MMP inhibitors.[1]

Below is a diagram illustrating the signaling pathway affected by DPC-333.
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Figure 1: DPC-333 Mechanism of Action.
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Quantitative Data
The following tables summarize the key quantitative data reported for DPC-333.

Table 1: In Vitro Potency of DPC-333
Parameter Value Species/System Reference

Ki (TACE) 0.3 nM
Recombinant Human

TACE
[1]

IC50 17 - 100 nM
LPS-induced TNF-α

production in blood

Rodent, Chimpanzee,

Human

ex vivo IC50 55 nM
Suppression of TNF-α

production
Chimpanzee

ex vivo IC50 113 nM
Suppression of TNF-α

production
Human

Table 2: In Vivo Efficacy of DPC-333
Model Species Endpoint ED50 / Effect Reference

Bacterial

Endotoxin-

induced TNF-α

release

Mouse
Inhibition of TNF-

α
6 mg/kg (oral) [1]

DNFB-induced

contact

hypersensitivity

Mouse
Suppression of

hypersensitivity
10 mg/kg (oral) [1]

Endotoxemia Rodent
Inhibition of TNF-

α production

1.1 - 6.1 mg/kg

(oral)

Collagen

Antibody-

Induced Arthritis

Rat

Suppression of

maximal

response

~50% at 5.5

mg/kg/day (oral)

Table 3: Pharmacokinetic Parameters of DPC-333
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Species Route
Bioavaila
bility

t1/2
(hours)

CL
(L/hr/kg)

Vss
(L/kg)

Referenc
e

Mouse Oral 11% ~1 6.2 1.5

Rat Oral 17% ~1 2.7 0.6

Chimpanze

e
Oral 17% N/A 0.4 0.6

Human Oral N/A 3 - 6 N/A N/A

Experimental Protocols
Detailed experimental protocols for the key assays cited in the literature for DPC-333 are

outlined below. While specific proprietary protocols were not publicly available, the following

represent standard methodologies for these types of investigations.

TACE Inhibition Assay (General Protocol)
This assay is designed to measure the in vitro potency of a compound against TACE.
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Preparation

Incubation

Detection

Data Analysis
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Pre-incubate.
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excitation/emission wavelengths.

Calculate reaction rates.
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Figure 2: General Workflow for a TACE Inhibition Assay.

Methodology:

Reagents and Materials:

Recombinant human TACE

Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)
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Assay buffer (e.g., Tris-HCl with ZnCl2 and a detergent)

DPC-333 (or other test compounds) serially diluted in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Add assay buffer to the wells of the microplate.

Add a small volume of the DPC-333 dilutions to the appropriate wells.

Add the recombinant TACE enzyme to all wells except the negative controls.

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-

60 minutes) using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

The rate of substrate cleavage is determined from the linear portion of the fluorescence

versus time curve.

The percent inhibition for each concentration of DPC-333 is calculated relative to the

uninhibited control.

The IC50 value is determined by fitting the percent inhibition versus log[inhibitor] data to a

four-parameter logistic equation.

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided

the substrate concentration and Km are known.
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Lipopolysaccharide (LPS)-Induced TNF-α Production in
Mice (General Protocol)
This in vivo model is used to assess the ability of a compound to inhibit systemic TNF-α

production.
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Animal Preparation

Dosing

Sample Collection

Analysis

Acclimatize mice to
laboratory conditions.

Randomly assign mice to
treatment groups (Vehicle, DPC-333).

Administer DPC-333 or vehicle
(e.g., orally) at specified time

before LPS challenge.

Challenge mice with LPS
(e.g., intraperitoneally).

Collect blood at peak time
of TNF-α production

(e.g., 1.5-2 hours post-LPS).

Process blood to obtain
serum or plasma.

Measure TNF-α levels in
serum/plasma using ELISA.

Determine the ED50 of DPC-333.
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Figure 3: General Workflow for LPS-Induced TNF-α Production in Mice.
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Methodology:

Animals:

Male or female mice of a suitable strain (e.g., BALB/c or C57BL/6).

Procedure:

Animals are dosed orally with DPC-333 or vehicle at various time points before LPS

challenge.

A solution of LPS from E. coli is administered via intraperitoneal (i.p.) injection.

At the time of peak TNF-α production (typically 1.5 to 2 hours post-LPS), blood is collected

via cardiac puncture or another appropriate method.

Blood is allowed to clot, and serum is separated by centrifugation.

TNF-α Measurement:

Serum TNF-α levels are quantified using a commercially available ELISA kit according to

the manufacturer's instructions.

Data Analysis:

The percent inhibition of TNF-α production is calculated for each dose of DPC-333

compared to the vehicle-treated group.

The ED50 (the dose that produces 50% of the maximal inhibition) is determined by non-

linear regression analysis.

Collagen Antibody-Induced Arthritis (CAIA) in Rats
(General Protocol)
This is an animal model of rheumatoid arthritis used to evaluate the therapeutic efficacy of anti-

inflammatory compounds.

Methodology:
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Animals:

Lewis rats or other susceptible strains.

Induction of Arthritis:

On day 0, rats are administered a cocktail of monoclonal antibodies against type II

collagen intravenously.

On day 3, a low dose of LPS is administered intraperitoneally to synchronize and enhance

the inflammatory response.

Treatment:

DPC-333 or vehicle is administered orally once daily, starting from a predetermined day

relative to arthritis induction (e.g., day 0 for prophylactic treatment or after the onset of

clinical signs for therapeutic treatment).

Assessment of Arthritis:

Animals are monitored daily for clinical signs of arthritis.

Arthritis severity is scored based on the degree of erythema and swelling in the paws.

Paw thickness can be measured using calipers.

At the end of the study, paws may be collected for histological analysis to assess

inflammation, pannus formation, and cartilage/bone erosion.

Data Analysis:

The mean arthritis score and paw thickness are calculated for each treatment group over

time.

The area under the curve (AUC) for the arthritis score can be calculated to represent the

overall disease burden.
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Statistical analysis is performed to compare the DPC-333 treated groups to the vehicle

control group.

Conclusion
DPC-333 is a well-characterized, potent, and selective TACE inhibitor with demonstrated

efficacy in preclinical models of inflammation and early clinical development for rheumatoid

arthritis. Its mechanism of action, directly targeting the production of soluble TNF-α, provides a

clear rationale for its therapeutic potential. The quantitative data from in vitro and in vivo

studies, along with its oral bioavailability, underscore its drug-like properties. This technical

guide consolidates the key information on DPC-333, offering a valuable resource for scientists

and researchers engaged in the discovery and development of novel anti-inflammatory

therapeutics. Further investigation into the clinical development and ultimate fate of DPC-333

may provide valuable insights for future drug development programs targeting TACE.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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